6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is a chemical compound characterized by its unique structure and diverse applications in scientific research. This compound features a pyridine ring substituted with an amino group at the 6-position, a carboxylic acid group at the 3-position, and a 4-chlorophenyl group at the 5-position. It is classified as a pyridine carboxylic acid and is recognized for its potential biological activities.
The compound can be synthesized through various chemical methods, utilizing starting materials such as 5-chloropyridine-3-carboxylic acid. Its synthesis often involves nitration, reduction, and amination processes to introduce the necessary functional groups.
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid belongs to the class of pyridine derivatives, which are known for their extensive use in pharmaceuticals and agrochemicals. Its structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 6-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid typically follows these steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated purification techniques, ensuring high yields and purity levels suitable for commercial applications.
The molecular structure of 6-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid can be represented as follows:
The compound's structure features:
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid participates in various chemical reactions typical of carboxylic acids and amines. Notable reactions include:
These reactions are essential for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity or improved solubility.
The mechanism of action of 6-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity, which may lead to various pharmacological effects such as:
Research suggests that such interactions can affect metabolic processes, making this compound valuable in drug development.
Relevant data indicate that the compound maintains its integrity under various conditions but should be handled with care due to its reactive nature.
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid (CAS RN: 1426958-49-7) is a heterocyclic compound with the systematic name reflecting its core pyridine ring substituted at the 3-, 5-, and 6-positions. Its molecular formula is C₁₂H₉ClN₂O₂, corresponding to a molecular weight of 248.67 g/mol [1] [3]. The structure consists of:
The SMILES notation (O=C(C1=CC(C2=CC=C(Cl)C=C2)=C(N)N=C1)O) and InChIKey (not fully provided in sources) facilitate computational modeling and database searches [3]. Spectroscopic characterization includes:
Table 1: Molecular Properties of 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1426958-49-7 |
Molecular Formula | C₁₂H₉ClN₂O₂ |
Molecular Weight (g/mol) | 248.67 |
SMILES | O=C(C1=CC(C2=CC=C(Cl)C=C2)=C(N)N=C1)O |
Storage Conditions | Cold-chain transportation recommended [3] |
This compound emerged from advancements in pyridine functionalization strategies during the early 21st century. Key milestones include:
The amino and carboxylic acid groups render it a zwitterionic compound at physiological pH, enhancing solubility for biological applications. Its design aligns with historical efforts to optimize heterocyclic scaffolds, such as:
This scaffold bridges medicinal chemistry and agrochemical innovation due to its dual roles:
Pharmaceutical Applications
Agrochemical Applications
Table 2: Role as Carboxylic Acid Bioisostere in Drug Design
Bioisostere Type | Example | Advantages | |
---|---|---|---|
Tetrazoles | R-tetrazole (pKa ≈ 4.8) | Enhanced BBB penetration | |
Acyl-sulfonamides | R-CONHSO₂R' | Improved oral bioavailability | |
Pyridine-carboxylic acids | 6-Amino-5-(4-Cl-Ph)-pyridine-3-COOH | Balanced logP & metabolic stability | [5] |
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: 54061-45-9
CAS No.: